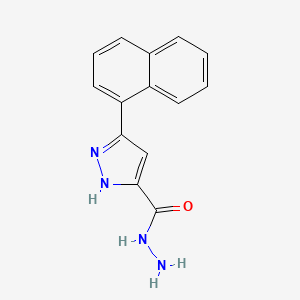

![molecular formula C18H25N5O B5543095 N-[2-(4-甲基-5,6,7,8-四氢-2-喹唑啉基)乙基]-3-丙基-1H-吡唑-5-甲酰胺](/img/structure/B5543095.png)

N-[2-(4-甲基-5,6,7,8-四氢-2-喹唑啉基)乙基]-3-丙基-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to the target structure often involves multiple steps, including cyclization, alkylation, and amide formation. These processes require precise conditions to ensure the successful incorporation of functional groups and the formation of the desired framework. Studies on similar compounds, such as ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates, involve the preparation of quinazolinone derivatives substituted at various positions, indicating the versatility and complexity of synthetic routes in this chemical class (Daidone et al., 1994).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and potential biological activities. Techniques like single crystal X-ray diffraction analysis provide detailed insights into the arrangement of atoms, bond lengths, angles, and overall geometry. For instance, compounds with the quinazoline backbone have been structurally characterized to understand their fluorescent properties and potential as bioactive molecules (Shi et al., 2016).

Chemical Reactions and Properties

Compounds with the quinazolinyl-ethyl-pyrazole carboxamide motif engage in various chemical reactions, contributing to their diverse chemical properties. Their reactivity can lead to the formation of novel heterocyclic compounds, which are of interest for developing new therapeutic agents. For example, the synthesis of different derivatives through reactions with amines, aldehydes, and isocyanates highlights the compound's versatility and potential for generating a wide array of biologically active molecules (Mulakayala et al., 2012).

科学研究应用

合成和生物活性

合成和细胞毒活性: 苯并[b][1,6]萘啶的甲酰胺衍生物对多种癌细胞系表现出有效的细胞毒性,包括小鼠 P388 白血病、刘易斯肺癌和人 Jurkat 白血病细胞。一些化合物表现出显著的生长抑制特性,IC50 值低于 10 nM,并且在 3.9 mg/kg 的剂量下对小鼠的结肠肿瘤有效 (Deady 等人,2003).

抗菌剂: 新型吡唑并[3,4-d]嘧啶衍生物已被合成并评估为潜在的抗菌剂。对这些化合物进行了抗菌和抗真菌活性测试,证明了对各种病原体的有效性 (Holla 等人,2006).

抗菌和抗真菌活性: 已合成吡唑啉和吡唑衍生物并测试了它们的抗菌活性。一些化合物对革兰氏阳性和革兰氏阴性菌以及酵母样真菌表现出有希望的结果,突出了它们作为抗菌剂的潜力 (Hassan,2013).

ATM 激酶抑制剂: 一系列 3-喹啉甲酰胺被优化为共济失调毛细血管扩张症突变 (ATM) 激酶的选择性抑制剂,这对 DNA 损伤反应很重要。这些化合物对 ATM 表现出有效的抑制活性和选择性,具有有利的 ADME 特性,可用于口服给药。这项研究突出了这些化合物在增强癌症治疗中 DNA 损伤诱导剂疗效方面的治疗潜力 (Degorce 等人,2016).

镇痛活性: 合成了带有喹唑啉部分的新型吡唑和三唑,并评估了它们的镇痛活性。选定的化合物显示出显着的镇痛作用,在某些测试中显示出比标准药物乙酰水杨酸更高的活性。这表明它们在开发新的镇痛剂中的潜在用途 (Saad 等人,2011).

作用机制

安全和危害

未来方向

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

属性

IUPAC Name |

N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c1-3-6-13-11-16(23-22-13)18(24)19-10-9-17-20-12(2)14-7-4-5-8-15(14)21-17/h11H,3-10H2,1-2H3,(H,19,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRXUMBAYIRDRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)NCCC2=NC(=C3CCCCC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543017.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)

![1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)

![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)

![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)

![8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5543105.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)